molecular formula C5H6N2O2S B13109856 6-Methylpyridazine-3-sulfinicacid

6-Methylpyridazine-3-sulfinicacid

Cat. No.: B13109856
M. Wt: 158.18 g/mol
InChI Key: XEIRTOBLVJHGBI-UHFFFAOYSA-N
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Description

6-Methylpyridazine-3-sulfinic acid is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 The presence of a methyl group at position 6 and a sulfinic acid group at position 3 distinguishes it from other pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridazine-3-sulfinic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylpyridazine.

    Sulfonation: The introduction of the sulfinic acid group can be achieved through sulfonation reactions. One common method involves the reaction of 6-methylpyridazine with sulfur dioxide and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 6-Methylpyridazine-3-sulfinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridazine-3-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the sulfinic acid group to a sulfide can be achieved using reducing agents such as sodium borohydride.

    Substitution: The methyl group at position 6 can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an aqueous or alcoholic solution.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled temperatures.

Major Products

    Oxidation: 6-Methylpyridazine-3-sulfonic acid.

    Reduction: 6-Methylpyridazine-3-sulfide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Methylpyridazine-3-sulfinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.

    Industry: :

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

6-methylpyridazine-3-sulfinic acid

InChI

InChI=1S/C5H6N2O2S/c1-4-2-3-5(7-6-4)10(8)9/h2-3H,1H3,(H,8,9)

InChI Key

XEIRTOBLVJHGBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)S(=O)O

Origin of Product

United States

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